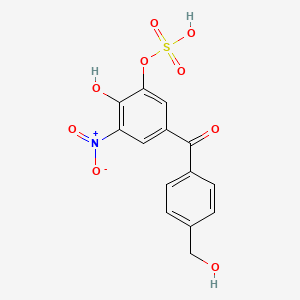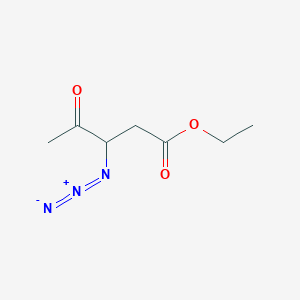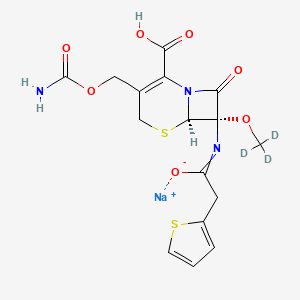
Cefoxitin-d3 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefoxitin-d3 Sodium Salt is a deuterated form of Cefoxitin Sodium, a semi-synthetic, broad-spectrum cephamycin antibiotic. It is primarily used for its antibacterial properties, particularly in treating serious bacterial infections such as urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
準備方法
Synthetic Routes and Reaction Conditions
Cefoxitin-d3 Sodium Salt is synthesized through a multi-step process starting from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the various chemical transformations required to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and isolate impurities .
化学反応の分析
Types of Reactions
Cefoxitin-d3 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the cephamycin nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
科学的研究の応用
Cefoxitin-d3 Sodium Salt has a wide range of scientific research applications:
作用機序
Cefoxitin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .
類似化合物との比較
Similar Compounds
Cefoxitin Sodium: The non-deuterated form of Cefoxitin-d3 Sodium Salt, used for similar antibacterial purposes.
Cefotaxime Sodium: Another cephalosporin antibiotic with a broader spectrum of activity.
Cefepime Hydrochloride: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly useful in pharmacokinetic studies and as a reference standard in analytical chemistry .
特性
分子式 |
C16H16N3NaO7S2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |
InChIキー |
GNWUOVJNSFPWDD-JIGPONIWSA-M |
異性体SMILES |
[2H]C([2H])([2H])O[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
正規SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



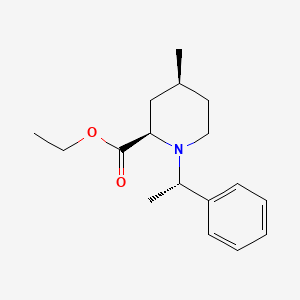

![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
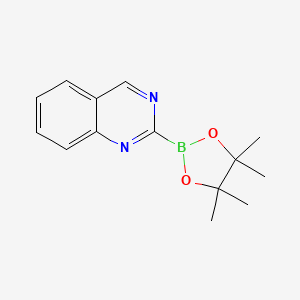
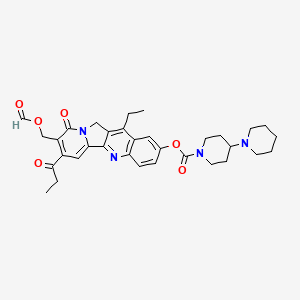
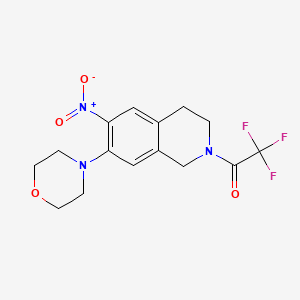
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
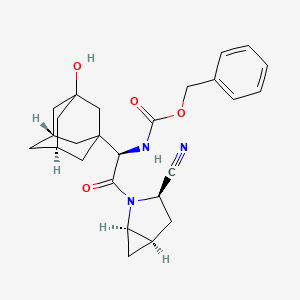

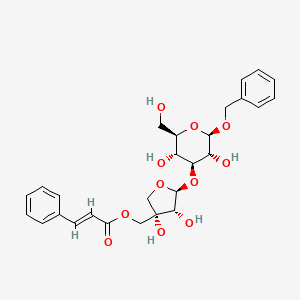
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
